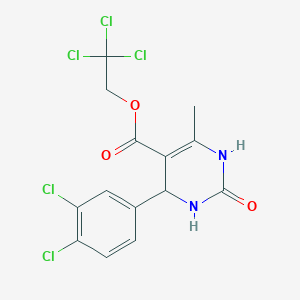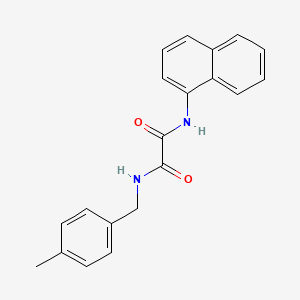![molecular formula C16H19NO2 B4935366 N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline](/img/structure/B4935366.png)
N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline, also known as FMME, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMME is a synthetic compound that belongs to the family of aniline derivatives. It is a yellowish powder with a molecular weight of 277.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline is not fully understood. However, studies have suggested that it may interact with cellular components such as proteins and DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline is its high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of biosensors. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline. One area of research is the development of new fluorescent probes for the detection of metal ions. Another area is the development of new anticancer agents based on N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline and its potential applications in other fields.
Métodos De Síntesis
N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline can be synthesized through a multistep reaction process. The first step involves the condensation of 4-methoxyaniline with furfural to form N-(4-methoxyphenyl)furan-2-carboxamide. This intermediate is then reacted with isobutyraldehyde to form N-(4-methoxyphenyl)-3-methyl-3-butenamide. Finally, the reaction between N-(4-methoxyphenyl)-3-methyl-3-butenamide and ammonium acetate leads to the formation of N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline.
Aplicaciones Científicas De Investigación
N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of biosensors.
Another area of research is its use as a potential anticancer agent. Studies have shown that N-[1-(2-furyl)-3-methyl-3-buten-1-yl]-4-methoxyaniline has the ability to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)-3-methylbut-3-enyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)11-15(16-5-4-10-19-16)17-13-6-8-14(18-3)9-7-13/h4-10,15,17H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWMCURSMVEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C1=CC=CO1)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)

![3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4935299.png)

![5-(3-chlorophenyl)-N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4935310.png)

![N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4935325.png)
![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)